ETHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiophene core, a nitrobenzamido group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. The initial step often includes the nitration of a benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro group. The benzothiophene core is then constructed through a series of cyclization reactions. Finally, the ethyl ester group is introduced via esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, chlorine gas for chlorination, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
ETHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene core may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzamide: Shares the nitrobenzamido group but lacks the benzothiophene core.
Ethyl 4-(2-chloro-4-nitrobenzamido)benzoate: Similar structure but with a different core
Uniqueness
ETHYL 2-(2-CHLORO-4-NITROBENZAMIDO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c1-3-11-5-7-14-16(9-11)29-19(17(14)20(25)28-4-2)22-18(24)13-8-6-12(23(26)27)10-15(13)21/h6,8,10-11H,3-5,7,9H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSGGMXHKODRPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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